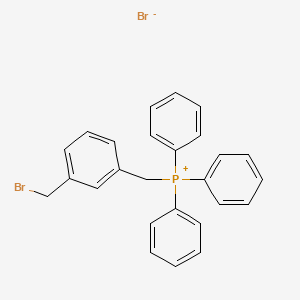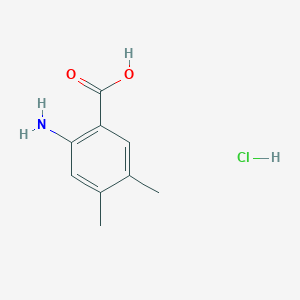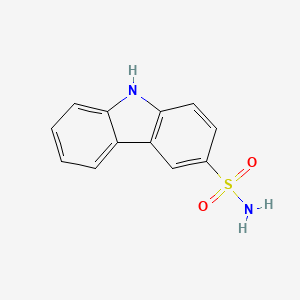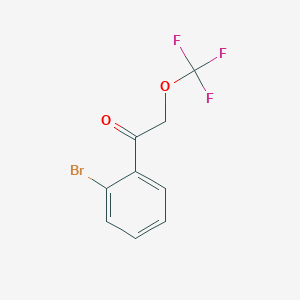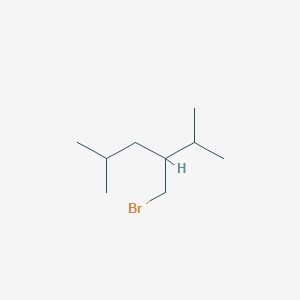
7-Chloro-8-methyl-1,2,3,4-tetrahydroquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Chloro-8-methyl-1,2,3,4-tetrahydroquinoline is a chemical compound with the molecular formula C10H12ClN It is a derivative of tetrahydroquinoline, characterized by the presence of a chlorine atom at the 7th position and a methyl group at the 8th position on the quinoline ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-8-methyl-1,2,3,4-tetrahydroquinoline typically involves the hydrogenation of 7-chloro-8-methylquinoline. This process can be carried out using catalysts such as palladium on carbon (Pd/C) under hydrogen gas (H2) at elevated pressures and temperatures. The reaction conditions need to be carefully controlled to ensure the selective reduction of the quinoline ring without affecting the chlorine and methyl substituents.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow hydrogenation processes. These methods offer advantages in terms of scalability, efficiency, and safety. The use of fixed-bed reactors with supported metal catalysts can facilitate the large-scale synthesis of this compound.
Analyse Des Réactions Chimiques
Types of Reactions: 7-Chloro-8-methyl-1,2,3,4-tetrahydroquinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Further reduction can lead to the formation of fully saturated quinoline derivatives.
Substitution: The chlorine atom can be substituted with other nucleophiles, leading to a variety of functionalized derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Catalysts like Pd/C or platinum on carbon (Pt/C) under hydrogen gas are commonly employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of suitable bases or catalysts.
Major Products Formed:
Oxidation: Quinoline derivatives with varying degrees of oxidation.
Reduction: Fully saturated tetrahydroquinoline derivatives.
Substitution: Functionalized derivatives with different substituents replacing the chlorine atom.
Applications De Recherche Scientifique
7-Chloro-8-methyl-1,2,3,4-tetrahydroquinoline has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is used in the study of enzyme inhibition and as a probe for biological assays.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and dyes.
Mécanisme D'action
The mechanism of action of 7-Chloro-8-methyl-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes, affecting their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the context in which the compound is used.
Comparaison Avec Des Composés Similaires
- 7-Chloro-1,2,3,4-tetrahydroquinoline
- 8-Methyl-1,2,3,4-tetrahydroquinoline
- 7-Chloroquinoline
Comparison: 7-Chloro-8-methyl-1,2,3,4-tetrahydroquinoline is unique due to the presence of both chlorine and methyl substituents on the quinoline ring. This dual substitution pattern imparts distinct chemical and biological properties compared to its analogs. For instance, the presence of the chlorine atom can enhance the compound’s reactivity towards nucleophiles, while the methyl group can influence its steric and electronic properties.
Propriétés
Formule moléculaire |
C10H12ClN |
|---|---|
Poids moléculaire |
181.66 g/mol |
Nom IUPAC |
7-chloro-8-methyl-1,2,3,4-tetrahydroquinoline |
InChI |
InChI=1S/C10H12ClN/c1-7-9(11)5-4-8-3-2-6-12-10(7)8/h4-5,12H,2-3,6H2,1H3 |
Clé InChI |
KMMWZXOTCMABCB-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC2=C1NCCC2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Amino-4-{[(tert-butoxy)carbonyl]amino}benzoic acid](/img/structure/B13155427.png)
![(2R)-2-{[(tert-butoxy)carbonyl]amino}-3-(3-methylpyridin-2-yl)propanoic acid](/img/structure/B13155439.png)


